molecular formula C19H21FN4 B1418280 N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1170570-49-6

N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No.: B1418280
CAS No.: 1170570-49-6
M. Wt: 324.4 g/mol
InChI Key: RWFIDHLHJQGQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorobenzyl group and a quinoxaline moiety in its structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine to form N-(4-fluorobenzyl)piperidine. This intermediate is then reacted with quinoxaline derivatives under specific conditions to form the final spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

N-(4-Fluorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorobenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is unique due to its spiro linkage and the presence of both a fluorobenzyl group and a quinoxaline moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-22-18-19(9-11-21-12-10-19)24-17-4-2-1-3-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFIDHLHJQGQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NCC3=CC=C(C=C3)F)NC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.